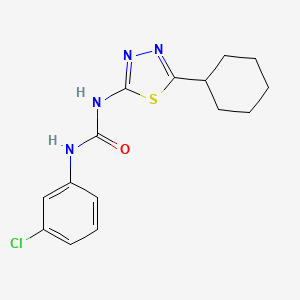
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea, also known as CCTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCTU belongs to the class of thiadiazole urea derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and neuroprotective effects. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, including the AKT/mTOR pathway.
実験室実験の利点と制限
One of the major advantages of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is also relatively easy to synthesize and has a low cost compared to other compounds with similar biological activities. However, one limitation of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea and to optimize its pharmacokinetic properties for clinical use. Another potential area of research is the development of novel analogs of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea with improved biological activities and pharmacokinetic properties.
合成法
The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 3-chloroaniline and 5-cyclohexyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent and a base. The resulting product is then treated with urea to obtain N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been optimized to yield high purity and high yields.
科学的研究の応用
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-11-7-4-8-12(9-11)17-14(21)18-15-20-19-13(22-15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWKHZSKLUSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzamide](/img/structure/B5691537.png)

![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5691625.png)

![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)